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Aranciamycin A

Cat. No.: B10823612
M. Wt: 500.5 g/mol
InChI Key: DEPMSUJGYKZLRC-UHFFFAOYSA-N
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Description

Significance of Natural Products in Scientific Inquiry

Natural products, which are chemical compounds produced by living organisms, hold a position of paramount importance in scientific research, particularly in the field of drug discovery. researchgate.net These molecules, sourced from a vast array of organisms including plants, animals, and microorganisms, exhibit immense structural and chemical diversity. researchgate.net This diversity is a key reason why natural products have historically been and continue to be a prolific source of new therapeutic agents. researchgate.net They possess a wide range of biological activities and have been developed into treatments for numerous diseases. researchgate.netgeomar.de

The study of natural products has also been instrumental in advancing the field of organic chemistry. nih.gov The complex and often stereochemically intricate structures of these molecules have presented challenging targets for total synthesis, thereby driving the development of new synthetic methodologies and a deeper understanding of chemical reactivity. geomar.denih.gov Furthermore, the investigation of natural products provides insights into the biochemical pathways of the organisms that produce them and the ecological roles these compounds play. researchgate.net In essence, natural products serve as a vital and renewable resource that inspires innovation across chemistry, biology, and medicine. nih.gov

Overview of Anthracycline Antibiotics in Research

Anthracyclines represent a significant class of natural products renowned for their application in cancer chemotherapy. nih.gov First isolated from Streptomyces bacteria, these compounds are characterized by a tetracyclic anthraquinone (B42736) core linked to a sugar moiety. drugbank.com The discovery of daunorubicin (B1662515) and its subsequent analogue, doxorubicin, in the 1960s marked a pivotal moment in the treatment of various cancers, including leukemias, lymphomas, and solid tumors. nih.govdrugbank.com

The primary mechanism of action for anthracyclines involves their intercalation into DNA, which obstructs the processes of DNA replication and RNA transcription, ultimately leading to cell death. nih.govnih.gov They also interfere with the function of topoisomerase II, an enzyme crucial for resolving DNA tangles during replication. nih.gov Research into anthracyclines has been extensive, leading to the synthesis of over 2,000 analogues in an effort to enhance their antitumor efficacy and mitigate their primary dose-limiting side effect, cardiotoxicity. wikipedia.orgresearchgate.net This ongoing research underscores the enduring importance of the anthracycline scaffold in the development of anticancer therapies.

Historical Context of Aranciamycin (B1207162) A Discovery and Initial Characterization

Aranciamycin A is an anthracycline antibiotic that was first described in the scientific literature in 1970. nih.gov The initial isolation of this compound, then simply referred to as Aranciamycin, was reported by W. Keller-Schierlein and his colleagues. nih.gov The producing organism was identified as the actinomycete bacterium Streptomyces echinatus. researchgate.netnih.gov Actinomycetes, particularly those of the genus Streptomyces, are well-documented as prolific producers of a wide array of secondary metabolites, including many clinically important antibiotics. medkoo.com

In later research, a related compound, Aranciamycin anhydride (B1165640), was isolated from a different streptomycete, strain Tü 6384, which was found in the rhizosphere of a Norway spruce. geomar.de This finding highlights the distribution of Aranciamycin-producing capabilities among different species and strains of Streptomyces.

The initial characterization of this compound revealed its activity as an antibacterial agent. nih.gov Early studies focused on its spectrum of activity against various microorganisms. It was found to be active against Mycobacterium bovis and Bacillus subtilis, with reported Minimum Inhibitory Concentrations (MICs) of 30 µM and 7.5 µM, respectively. However, it did not show significant activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, or the fungus Candida albicans, with MIC values greater than 30 µM for all of these organisms. This selective antibacterial profile was a key aspect of its early biological evaluation. The sugar component of Aranciamycin was identified as 2-O-methyl-L-rhamnose. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28O10 B10823612 Aranciamycin A

Properties

IUPAC Name

7-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-4,6,9-trihydroxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O10/c1-10-19(28)23(32)24(34-3)25(35-10)36-15-9-26(2,33)8-11-7-13-18(21(30)16(11)15)22(31)17-12(20(13)29)5-4-6-14(17)27/h4-7,10,15,19,23-25,27-28,30,32-33H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPMSUJGYKZLRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C)O)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O10
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Microbiological and Ecological Context of Aranciamycin a Production

Producer Organism Characterization and Taxonomy

The ability to synthesize Aranciamycin (B1207162) A and its related analogues is found within the genus Streptomyces, a group of filamentous bacteria renowned for their unparalleled capacity to produce a wide array of bioactive secondary metabolites.

Aranciamycin was first identified from the culture broth of Streptomyces echinatus. researchgate.net Specifically, the strain Streptomyces echinatus Lv 22 (=DSM 40730) is a known producer of this anthracycline antibiotic. researchgate.net Further research has led to the isolation of Aranciamycin A and other related compounds from different Streptomyces strains, often from diverse environments.

For instance, a new analogue, Aranciamycin anhydride (B1165640), was isolated from Streptomyces sp. TUE 6384. researchgate.net A chemical investigation of an Australian marine-derived actinomycete, designated Streptomyces sp. CMB-M0150, successfully isolated two novel analogues, Aranciamycins I and J, alongside the previously identified this compound and Aranciamycin. researchgate.net This highlights that the capacity to produce this class of compounds is distributed among various, sometimes geographically distant, strains of Streptomyces.

Table 1: Known Producers of Aranciamycin and its Analogues

Compound Producing Strain(s) Source/Environment
Aranciamycin Streptomyces echinatus Soil
This compound Streptomyces sp. CMB-M0150 Marine
Aranciamycin Anhydride Streptomyces sp. TUE 6384 Not specified
Aranciamycins I & J Streptomyces sp. CMB-M0150 Marine

The taxonomic characterization of Streptomyces strains relies heavily on molecular phylogenetic analysis, most commonly through the sequencing of the 16S rRNA gene. ncl.ac.uknih.govresearchgate.net This method is a cornerstone for identifying new isolates and understanding their evolutionary relationships to other known species. ncl.ac.uk For instance, the analysis of 16S rRNA gene sequences can confirm that an isolate belongs to the genus Streptomyces with a certain percentage of sequence similarity to the closest known species. nih.govresearchgate.net

The phylogenetic study of the family Streptomycetaceae, which includes the vast majority of Streptomyces species, reveals a high degree of species diversity, organized into numerous distinct clades. ncl.ac.uk However, the high similarity of 16S rRNA gene sequences among many Streptomyces taxa can sometimes limit the statistical power needed to resolve the deeper evolutionary relationships between these clades. ncl.ac.uk In the case of Streptomyces echinatus, a known producer of Aranciamycin, it is also recognized for producing other secondary metabolites like echinomycin. nih.gov Phylogenetic analyses, often conducted using tools like MEGA7, place these strains within the broader Streptomyces evolutionary tree, confirming their identity and relation to other antibiotic-producing members of the genus. nih.gov The analysis of producing strains is crucial, as it has been observed that even closely related strains, such as different species pathogenic to potatoes, can be distinguished and show distinct phylogenetic relationships. ncl.ac.uk

Biosynthetic Ecology and Environmental Triggers

The production of secondary metabolites like this compound is not a constitutive process. It is a highly regulated and complex cellular activity, often initiated in response to specific environmental cues and ecological interactions. Many of the biosynthetic gene clusters (BGCs) responsible for producing antibiotics are poorly expressed under standard laboratory conditions. nih.gov

The biosynthesis of antibiotics in Streptomyces is influenced by a variety of external factors, including nutrient availability, pH, and chemical signals from other organisms. While specific environmental triggers for this compound are not extensively documented in the literature, general principles of secondary metabolism in Streptomyces and findings from related compounds offer significant insights.

The composition of the growth medium, particularly the carbon sources, can be a critical factor. For example, the production of novel actinomycins by Streptomyces sp. MBT27 was discovered to be dependent on the specific combination of carbon sources used in the culture medium. biorxiv.org This suggests that nutrient limitation or the presence of specific substrates can act as a trigger for the expression of otherwise silent biosynthetic gene clusters. In the case of the Aranciamycin-producing strain S. echinatus, genetic factors that respond to environmental stress have been shown to influence production. The expression of the relA gene, which synthesizes the alarmone ppGpp in response to nutrient starvation, led to an increase in antibiotic production. researchgate.net Conversely, the expression of another regulatory gene, absA2, resulted in the inhibition of Aranciamycin biosynthesis. researchgate.net This indicates a complex regulatory network that integrates environmental signals to control antibiotic production.

Table 2: Factors Potentially Influencing Aranciamycin Biosynthesis

Factor Category Specific Factor Observed Effect in Streptomyces
Nutritional Carbon Source Composition Can trigger the production of novel actinomycins. biorxiv.org
Nutritional Nutrient Starvation Can induce stress responses (e.g., via relA gene) that enhance antibiotic production. researchgate.net
Genetic/Regulatory Gene Expression (absA2) Overexpression can inhibit Aranciamycin production. researchgate.net
Environmental General Pollution Exposure to environmental pollutants like heavy metals can lead to adaptive mechanisms and potentially influence secondary metabolism. researchgate.net

Actinomycetes, particularly soil-dwelling Streptomyces, are masters of chemical ecology. nih.govresearchgate.net The vast arsenal (B13267) of secondary metabolites they produce is believed to have evolved primarily as a result of their interactions with a multitude of other organisms in their environment. researchgate.net These bacteria are saprophytes, playing a crucial role in the decomposition of organic matter, which places them in constant competition and interaction with other bacteria and fungi. researchgate.net

The production of antibiotics is a key strategy in this ecological warfare, allowing a Streptomyces strain to inhibit the growth of competitors and secure resources. It is increasingly understood that many of the "cryptic" or silent biosynthetic gene clusters found in Streptomyces genomes are likely expressed only under specific ecological conditions, such as during symbiotic relationships or in response to chemical signals from other microbes. nih.govresearchgate.net For example, some Streptomyces engage in beneficial symbioses with plants, fungi, and insects, producing compounds that protect their host from pathogens. nih.govresearchgate.net This ecological context is paramount, as the chemical diversity of these metabolites is a direct reflection of the evolutionary pressures exerted by these complex microbial communities. researchgate.net The study of these interactions is therefore essential for understanding the natural function of antibiotics like this compound and for discovering new bioactive compounds.

Genetics and Biosynthesis of Aranciamycin a

Elucidation of the Aranciamycin (B1207162) Biosynthetic Gene Cluster

The biosynthetic gene cluster responsible for Aranciamycin A production was identified and isolated from Streptomyces echinatus. nih.govnih.gov Subsequent heterologous expression of this cluster in host organisms like Streptomyces albus has been a key strategy for studying its function and for producing Aranciamycin and its derivatives. nih.govcore.ac.uk

The this compound biosynthetic gene cluster is approximately 35.9 kb in size and contains a suite of genes essential for the synthesis of the polyketide backbone, its subsequent modifications, and glycosylation. nih.gov While a complete and detailed annotation of every open reading frame (ORF) within the aranciamycin cluster is not fully published, analysis of the cluster and comparison with other well-characterized anthracycline BGCs have allowed for the putative assignment of functions to several key genes.

One notable gene identified within the cluster is ara-orf8, which shows homology to proteins found in the biosynthetic clusters of other anthracyclines like daunorubicin (B1662515), nogalamycin, and steffimycin, suggesting a conserved functional role, possibly in the cyclization or modification of the polyketide backbone. taylorfrancis.com Additionally, a gene designated as ORF 20 is believed to function as a transporter, likely involved in exporting the antibiotic out of the cell. core.ac.uk

Gene/ORF (Putative)Proposed FunctionHomology/Evidence
ara PKS genesType II Polyketide SynthaseResponsible for the assembly of the C20 polyketide backbone from an acetyl-CoA starter unit. uni-saarland.de
araGT (orf21)GlycosyltransferaseCatalyzes the attachment of a rhamnose moiety to the aranciamycin aglycone. nih.gov
ara-orf8Unknown, likely tailoring enzymeHomologous to genes in other anthracycline clusters (e.g., dpsH, snoO, stfX). taylorfrancis.com
ORF 20TransporterPutatively involved in the export of aranciamycin. core.ac.uk

The core of the this compound molecule is a polyketide, synthesized by a Type II polyketide synthase (PKS) system. uni-saarland.demdpi.com These PKS systems are multi-enzyme complexes that iteratively condense simple carboxylic acid units to build complex carbon chains. nih.govresearchgate.net In the case of this compound, the PKS is responsible for creating a 20-carbon chain, which then undergoes a series of cyclization and aromatization reactions to form the tetracyclic aglycone. uni-saarland.de The minimal Type II PKS typically consists of a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP). nih.gov

A critical component of the this compound biosynthetic machinery is the glycosyltransferase (GT). nih.govresearchgate.net Glycosylation, the attachment of sugar moieties, is a crucial final step in the biosynthesis of many anthracyclines and significantly impacts their biological activity. core.ac.uk The aranciamycin gene cluster encodes a key glycosyltransferase, AraGT, which is responsible for attaching the sugar unit to the aglycone. nih.govnih.gov

Enzymatic Pathways in this compound Biosynthesis

The biosynthesis of this compound involves a cascade of enzymatic reactions, from the creation of the aglycone to the final glycosylation step. The enzymes encoded by the ara cluster guide this intricate assembly line.

The glycosyltransferase AraGT from the aranciamycin cluster has been cloned, purified, and characterized. nih.govnih.gov Studies have revealed that AraGT is a flexible enzyme with broad substrate specificity. researchgate.netresearchgate.net While its native function is to transfer a rhamnose moiety, research has demonstrated that AraGT can accept and transfer a variety of other nucleotide-activated deoxysugars. core.ac.ukresearchgate.net

Heterologous expression experiments have shown that AraGT can utilize sugars such as D-amicetose, L-rhodinose, and L-axenose, leading to the production of novel aranciamycin derivatives. researchgate.netresearchgate.net This flexibility makes AraGT a valuable tool for combinatorial biosynthesis, enabling the generation of new anthracycline analogues with potentially altered biological activities. nih.govcore.ac.uk The enzyme catalyzes the attachment of the sugar to the C7-hydroxyl group of the aranciamycin aglycone. nih.gov

Accepted Sugar Donors by AraGTResulting Product
L-Rhamnose (native)This compound
D-AmicetoseAranciamycin derivative
L-RhodinoseAranciamycin derivative
L-AxenoseAranciamycin derivative

In the biosynthesis of this compound, AraGT facilitates the transfer of the activated sugar from a nucleotide diphosphate (B83284) (NDP) donor, such as NDP-L-rhamnose, to the aglycone. nih.gov This enzymatic reaction forms a glycosidic bond, completing the structure of the natural product. The flexibility of glycosyltransferases like AraGT highlights an evolutionary mechanism for generating structural diversity within natural products. researchgate.net

Genetic Engineering Strategies for Biosynthesis Modulation

The understanding of the this compound biosynthetic gene cluster has opened avenues for its genetic manipulation to alter production yields and generate novel derivatives. nih.govresearchgate.net A primary strategy has been the heterologous expression of the entire gene cluster in well-characterized Streptomyces hosts, such as Streptomyces albus. nih.govst-andrews.ac.uk

One key finding is that the chromosomal integration site of the aranciamycin gene cluster has a significant impact on production levels. nih.gov By randomly integrating the cluster into the S. albus genome, researchers observed up to an eight-fold variation in aranciamycin production. nih.gov One mutant strain, with the cluster integrated into a specific, artificially introduced site, showed a 56.5% increase in yield compared to control strains. nih.gov This demonstrates that optimizing the genomic location of a biosynthetic gene cluster is a powerful strategy for enhancing the production of the target compound. nih.govsemanticscholar.org

Furthermore, the inherent flexibility of the glycosyltransferase AraGT has been exploited. researchgate.netresearchgate.net By co-expressing the aranciamycin gene cluster with genes for the biosynthesis of different deoxysugars in a heterologous host, new aranciamycin analogues with altered glycosylation patterns have been successfully produced. core.ac.uk Transcriptome analysis of S. albus strains carrying the aranciamycin BGC has also been used to study the effects of mutations in ribosomal protein genes (e.g., rpsL) on the transcription of the heterologous cluster, revealing that such mutations can increase transcription of the biosynthetic genes and, consequently, aranciamycin production. core.ac.uk These approaches exemplify how metabolic and genetic engineering can be used to modulate and diversify the production of complex natural products like this compound. researchgate.netnih.gov

Heterologous Expression of the Biosynthetic Pathway

Heterologous expression is a cornerstone technique in natural product research, enabling the production of compounds in more tractable and higher-yielding microbial hosts. semanticscholar.org This process involves cloning the entire biosynthetic gene cluster (BGC) from the native producer and introducing it into a surrogate host organism. semanticscholar.orgnih.gov The success of this approach hinges on the proper transcription and translation of the introduced genes and the availability of necessary precursor molecules in the new host. semanticscholar.orgst-andrews.ac.uk This strategy is particularly valuable for BGCs from slow-growing or genetically intractable native producers, or for activating "silent" BGCs that are not expressed under standard laboratory conditions. nih.gov

In the context of aranciamycin, the biosynthetic gene cluster has been successfully expressed in a heterologous host. Researchers transferred the aranciamycin BGC into Streptomyces diastatochromogenes Tü6028. nih.gov This new host not only produced aranciamycin but also generated four novel derivatives, demonstrating that the host's native enzymes could modify the aranciamycin scaffold. nih.gov This successful heterologous expression provides a robust platform for further genetic manipulation and production optimization. st-andrews.ac.uk

Targeted Gene Manipulations (e.g., relA, absA2, rpsL) for Enhanced Production or Pathway Diversification

To improve the production of antibiotics, researchers often target key regulatory genes that control the switch from primary to secondary metabolism in Streptomyces.

relA : The relA gene encodes for a (p)ppGpp synthetase, an enzyme central to the bacterial stringent response, which is triggered by nutrient starvation. nih.gov The accumulation of the alarmone ppGpp often signals the cell to halt growth and initiate the production of secondary metabolites, including antibiotics. nih.gov In the native aranciamycin producer, Streptomyces echinatus, the introduction of additional copies of the relA gene was shown to increase the production of aranciamycin. researchgate.net This suggests that enhancing the stringent response can directly boost the output of the biosynthetic pathway.

absA2 : The AbsA system is a two-component signal transduction system where AbsA2 acts as a response regulator. nih.gov Generally, the phosphorylated form of AbsA2 functions as a repressor, negatively regulating antibiotic production by binding to the promoter regions of pathway-specific activator genes. nih.govresearchgate.net In line with this function, experiments in S. echinatus demonstrated that introducing extra copies of the absA2 gene led to the inhibition of aranciamycin biosynthesis. researchgate.net This confirms its role as a negative regulator in the aranciamycin pathway and identifies it as a potential target for knockout mutations to achieve overproduction.

rpsL : The rpsL gene, which encodes the ribosomal protein S12, has emerged as a key target for enhancing antibiotic production through "ribosome engineering". nih.govnih.gov Specific mutations in rpsL can confer resistance to streptomycin (B1217042) and have been shown to significantly activate the production of otherwise silent or weakly expressed antibiotics in various Streptomyces species. nih.govnih.gov These mutations are thought to alter the translational fidelity or efficiency, leading to a global shift in metabolism that favors secondary metabolite production. While a powerful and widely applicable tool for strain improvement, specific manipulation of rpsL to enhance this compound production has not been explicitly documented in available research.

Table 1: Effects of Targeted Gene Manipulation on Aranciamycin Production

Gene TargetFunctionManipulationObserved Effect on Aranciamycin ProductionReference
relAStringent Response Regulator ((p)ppGpp Synthetase)Overexpression in S. echinatusIncreased Production researchgate.net
absA2Response Regulator (Negative Regulator of Antibiotic Synthesis)Overexpression in S. echinatusInhibited Production researchgate.net
rpsLRibosomal Protein S12Mutation (General Strategy)Known to activate antibiotic production in other Streptomyces; specific effect on aranciamycin not documented. nih.govnih.gov

Combinatorial Biosynthesis and Mutasynthesis Approaches for Novel Compound Generation

Beyond enhancing yield, genetic engineering offers pathways to create novel molecules with potentially improved or different biological activities.

Combinatorial Biosynthesis is a powerful technique that leverages the expression of a BGC in a heterologous host to create new compounds. nih.gov The new host may possess its own set of "tailoring" enzymes (e.g., glycosyltransferases, hydroxylases, methyltransferases) that are not present in the original producer. These enzymes can act on the novel polyketide core, adding new chemical decorations and thus generating a library of new analogs.

This approach was successfully applied to this compound. When the aranciamycin BGC was expressed in the heterologous host Streptomyces diastatochromogenes Tü6028, the host's endogenous tailoring enzymes modified the aranciamycin structure, resulting in the production of four new analogs: Aranciamycins E, F, G, and H. nih.gov These novel compounds featured different hydroxylation and glycosylation patterns compared to the parent molecule. nih.gov For instance, Aranciamycins E and G were hydroxylated at the C1 position, a modification that was found to significantly increase their antitumor activity against human tumor cell lines. nih.gov

Table 2: Novel Aranciamycin Analogs from Combinatorial Biosynthesis

Generated by heterologous expression of the aranciamycin gene cluster in S. diastatochromogenes Tü6028.

CompoundStructural Modification vs. This compoundReference
Aranciamycin EHydroxylation at C1 nih.gov
Aranciamycin FHydroxylation at C13; D-amicetose moiety at C7 nih.gov
Aranciamycin GHydroxylation at C1; D-amicetose moiety at C7 nih.gov
Aranciamycin HUndisclosed decorations on the tetracyclic backbone nih.gov

Mutasynthesis , also known as mutational biosynthesis, is another strategy for generating novel analogs. nih.govresearchgate.net This process involves creating a mutant strain by inactivating a gene responsible for the biosynthesis of a specific precursor building block. researchgate.net The mutant is then fed synthetic analogs of this natural precursor. If the downstream biosynthetic enzymes are sufficiently flexible, they can incorporate the synthetic analog into the final structure, resulting in a novel compound. nih.govsemanticscholar.org While this technique has been successfully used to create derivatives of other complex natural products like rapamycin (B549165) and sibiromycin, its specific application to the this compound biosynthetic pathway has not been reported in the reviewed literature. nih.govnih.gov

Structural Elucidation and Characterization of Aranciamycin a and Its Analogues

Advanced Spectroscopic Methodologies for Structural Determination

The precise identification of aranciamycins is accomplished through the synergistic use of spectroscopic and chromatographic methods. nih.gov These techniques are fundamental in confirming the identity of known compounds and elucidating the structures of novel analogues.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of complex natural products like Aranciamycin (B1207162) A. springernature.comnih.govresearchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assemble the molecular framework.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number and chemical environment of protons, while the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. nih.govresearchgate.net For Aranciamycin A, these spectra help identify the characteristic signals of the anthracycline core, the sugar moiety, and various functional groups.

2D NMR Experiments:

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) correlations, allowing for the mapping of adjacent protons within the spin systems of the aglycone and the sugar ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to, enabling the unambiguous assignment of carbon signals based on their corresponding proton resonances. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the entire molecular structure by showing long-range correlations (typically over 2-3 bonds) between protons and carbons. nih.gov This technique is vital for confirming the connectivity between different structural fragments, such as linking the sugar unit to the aglycone at a specific position (e.g., C-7). researchgate.net

The collective data from these NMR experiments provide definitive proof of the constitution and relative stereochemistry of this compound. researchgate.net

Table 1: Representative NMR Data for an Aranciamycin-type Structure

Technique Observed Data Type Information Gained
¹H NMR Chemical Shifts (ppm), Coupling Constants (Hz)Identifies proton environments (aromatic, aliphatic, hydroxyl) and their connectivity.
¹³C NMR Chemical Shifts (ppm)Reveals the carbon backbone, including carbonyls, aromatic carbons, and aliphatic carbons. hmdb.caorganicchemistrydata.org
COSY Cross-peaks between correlated protonsMaps out ¹H-¹H spin systems within the aglycone and sugar moiety.
HSQC Cross-peaks between ¹H and directly attached ¹³CAssigns specific carbon signals based on known proton signals.
HMBC Cross-peaks between ¹H and ¹³C over 2-3 bondsConfirms connectivity of molecular fragments, including the glycosidic linkage point.

Mass spectrometry is a powerful technique used to determine the molecular weight and formula of this compound and to gain structural insights through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS), often employing Electrospray Ionization (ESI), provides a highly accurate mass measurement of the molecular ion. nih.gov This precision allows for the determination of the exact elemental composition, thereby confirming the molecular formula of the compound.

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation pathways of the parent molecule. researchgate.neticm.edu.pl For anthracyclines like this compound, a characteristic and dominant fragmentation pattern is the cleavage of the glycosidic bond that links the sugar moiety to the aglycone (the non-sugar part of the molecule). nih.govresearchgate.net This cleavage results in two main fragment ions: one corresponding to the aglycone and another corresponding to the sugar. Further fragmentation of the aglycone, such as the loss of water (H₂O) or side chains, provides additional structural information. nih.govresearchgate.net Analyzing these specific fragmentation patterns helps to confirm the identity of both the sugar unit and the aglycone structure. nih.govchemguide.co.uk

Chromatographic methods are essential for the isolation and purification of this compound from the complex mixtures produced during fermentation by Streptomyces species. nih.govmtu.edu High-Performance Liquid Chromatography (HPLC) is a key technique used for this purpose. qub.ac.uk

The integration of HPLC with Ultraviolet (UV) and Mass Spectrometry (MS) detectors (HPLC-UV/MS) creates a highly efficient analytical platform. nih.govwaters.com

HPLC Separation: The HPLC component separates the individual compounds in the mixture based on their physicochemical properties, such as polarity. nih.gov This allows for the isolation of this compound from its various natural analogues.

UV Detection: As the separated compounds elute from the HPLC column, they pass through a UV detector. The characteristic UV absorbance of the anthracycline chromophore allows for the quantification of the compound. researchgate.netjscholaronline.org

MS Detection: Following UV detection, the eluent is directed into the mass spectrometer. The MS provides mass information for each separated peak, allowing for positive identification and structural confirmation. nih.govresearchgate.net

This combined HPLC-UV/MS approach enables the simultaneous separation, quantification, and identification of this compound and its derivatives in a single analytical run. nih.gov

Structural Diversity of Aranciamycin Analogues

The aranciamycin family comprises a variety of structurally related compounds, including those produced naturally by microorganisms and those generated through modern biosynthetic techniques.

In addition to this compound, producing organisms often generate a suite of related analogues. Chemical analysis of an Australian marine-derived Streptomyces sp. led to the isolation of two new natural derivatives, Aranciamycin I and Aranciamycin J, alongside the known this compound. nih.gov Another related natural product is Aranciamycin Anhydride (B1165640), which has been isolated from Streptomyces sp. TUE 6384. researchgate.net These natural derivatives typically feature minor modifications to the aglycone structure or the sugar substituents, contributing to the chemical diversity of the producing strain.

The aranciamycin biosynthetic pathway has been a target for genetic manipulation to create novel, "unnatural" analogues. By expressing the aranciamycin biosynthetic gene cluster in a heterologous host, Streptomyces diastatochromogenes Tü6028, researchers have generated four new compounds: Aranciamycins E, F, G, and H. nih.gov

These engineered analogues exhibit distinct structural modifications compared to the parent compound:

Aranciamycins E and G are hydroxylated at the C1 position. nih.gov

Aranciamycin F is hydroxylated at the C13 position. nih.gov

Aranciamycins F and G possess a D-amicetose sugar moiety at C7. nih.gov

This work demonstrates the power of combinatorial biosynthesis and the flexibility of key enzymes, such as the glycosyltransferase (AraGT), to accept different substrates and generate a library of new aranciamycin derivatives with modified structures. nih.govnih.gov

Table 2: Structural Features of Selected Aranciamycin Analogues

Compound Name Origin Key Structural Features Reference
This compound NaturalThe parent compound of the series. nih.gov
Aranciamycin I NaturalA naturally occurring analogue. nih.gov
Aranciamycin J NaturalA naturally occurring analogue. nih.gov
Aranciamycin Anhydride NaturalContains an anhydride modification. wikipedia.org researchgate.net
Aranciamycin E Genetically EngineeredHydroxylated at C1. nih.gov
Aranciamycin F Genetically EngineeredHydroxylated at C13; contains a D-amicetose sugar. nih.gov
Aranciamycin G Genetically EngineeredHydroxylated at C1; contains a D-amicetose sugar. nih.gov
Aranciamycin H Genetically EngineeredA biosynthetic analogue with different decorations on the tetracyclic backbone. nih.gov

Influence of Structural Modifications on Biological Activity (Structure-Activity Relationships at the Molecular Level)

The biological activity of this compound and its analogues is intrinsically linked to their chemical structures. Modifications to the tetracyclic backbone and the appended sugar moieties can significantly influence their cytotoxic and antimicrobial properties. Research, particularly through combinatorial biosynthesis, has generated a series of analogues, allowing for a systematic investigation of these structure-activity relationships (SAR).

Detailed analysis of these analogues has revealed that specific functional groups at key positions on the Aranciamycin core are critical for their antitumor effects. The primary focus of these studies has been on hydroxylation patterns and the nature of the glycosidic substituents.

Key Research Findings:

A pivotal study in the exploration of Aranciamycin's SAR involved the generation of novel analogues—Aranciamycins E, F, G, and H—through the expression of the aranciamycin biosynthetic gene cluster in Streptomyces diastatochromogenes Tü6028. This allowed for targeted modifications of the Aranciamycin scaffold and subsequent evaluation of their biological activities against human tumor cell lines.

The study highlighted the profound impact of hydroxylation at the C1 position of the tetracyclic core. Current time information in Los Angeles, CA, US. Aranciamycin analogues possessing a hydroxyl group at this position exhibited markedly improved antitumor activity. Specifically, Aranciamycins E and G, both of which are hydroxylated at C1, were identified as the most potent derivatives against the human breast cancer cell line (MCF-7) and the human urinary bladder carcinoma cell line (MATU). Current time information in Los Angeles, CA, US. This suggests that the C1 hydroxyl group is a key determinant for the enhanced cytotoxicity of these compounds.

In contrast, modifications at other positions, such as C13-hydroxylation (found in Aranciamycin F) or the absence of hydroxylation at C1 (as in Aranciamycin H and the parent this compound), resulted in comparatively lower antitumor activity. Current time information in Los Angeles, CA, US.

The following data tables summarize the structural modifications of key Aranciamycin analogues and their reported influence on biological activity.

Table 1: Structural Modifications of Aranciamycin Analogues

CompoundC1-HydroxylationC13-HydroxylationC7-Sugar Moiety
This compound NoNoL-rhodinose
Aranciamycin E YesNoL-rhodinose
Aranciamycin F NoYesD-amicetose
Aranciamycin G YesNoD-amicetose
Aranciamycin H NoNoNo sugar

Table 2: Influence of Structural Modifications on Antitumor Activity

CompoundKey Structural Feature(s)Relative Antitumor Activity (against MCF-7 & MATU cell lines) Current time information in Los Angeles, CA, US.
This compound Parent compoundBaseline activity
Aranciamycin E C1-HydroxylationMost active
Aranciamycin F C13-Hydroxylation, D-amicetose at C7Less active than E and G
Aranciamycin G C1-Hydroxylation, D-amicetose at C7Most active
Aranciamycin H Aglycone onlyLess active than E and G

These findings underscore a clear SAR for the Aranciamycin class of compounds, where the strategic placement of a hydroxyl group at the C1 position of the angucycline core is a crucial factor for enhancing their potential as antitumor agents.

Molecular Mechanisms of Aranciamycin a Action

Interaction with Nucleic Acids

As a member of the anthracycline class of antibiotics, a primary mechanism of action for Aranciamycin (B1207162) A is its interaction with DNA. biomol.com This interaction disrupts the structure and function of the genetic material, leading to the inhibition of essential cellular processes.

The structural distortions induced by Aranciamycin A intercalation directly interfere with DNA replication and transcription. biomol.com These processes rely on the precise enzymatic machinery of DNA and RNA polymerases, which travel along the DNA template to synthesize new nucleic acid strands. biomol.com The presence of the intercalated this compound molecule acts as a physical roadblock, impeding the progression of these polymerases. nih.gov This steric hindrance can halt the elongation of new DNA and RNA chains, thereby inhibiting both replication and transcription. biomol.comnih.gov This mechanism is a hallmark of anthracyclines, which are recognized as inhibitors of DNA replication and transcription in both bacterial and mammalian systems. biomol.com

The inhibitory effect of this compound on DNA-related processes has been confirmed in cellular models. Research has demonstrated that this compound effectively inhibits DNA synthesis in Yoshida sarcoma tumor cells. nih.gov This finding provides direct evidence that the molecular interactions observed in cell-free systems translate to a tangible anti-proliferative precursor effect in a cellular context.

CompoundCellular ModelObserved EffectReference
This compoundYoshida sarcoma tumor cellsInhibition of DNA synthesis nih.gov

Enzymatic and Cellular Targets

This compound has been identified as a potent and specific inhibitor of the enzyme collagenase. nih.gov In a study using collagenase from Clostridium histolyticum, this compound demonstrated significant inhibitory activity. nih.gov Conversely, the compound showed no inhibitory effect on other proteases like elastase and trypsin at comparable concentrations, highlighting its specificity for collagenase. nih.gov

EnzymeSourceIC₅₀ (M)Reference
CollagenaseClostridium histolyticum3.7 x 10-7 nih.gov
ElastaseNot specifiedNo inhibition at ≤ 10-5 M nih.gov
TrypsinNot specifiedNo inhibition at ≤ 10-5 M nih.gov

The antiproliferative activity of this compound observed in in vitro cell lines, such as the Yoshida sarcoma cells, is a direct consequence of its molecular mechanisms. nih.gov The primary basis for this activity is the inhibition of DNA synthesis. nih.gov By intercalating into DNA and disrupting the replication and transcription machinery, this compound prevents cells from duplicating their genetic material and synthesizing necessary proteins, thus arresting cell division and proliferation. biomol.com This mode of action is particularly effective against rapidly dividing cells, such as cancer cells, which explains the observed activity against tumor cell lines. biomol.comnih.gov

Potential Interactions with Ribosomal Components or Other Protein Targets

This compound, as a member of the anthracycline class of antibiotics, is understood to exert its antibacterial effects by inhibiting protein synthesis. The primary target for this inhibition is the bacterial ribosome, specifically the large 50S subunit. researchgate.net While the overarching mechanism involves binding to this subunit, leading to a cessation of peptide chain elongation, the precise molecular interactions of this compound with specific ribosomal components, such as the 23S rRNA or particular ribosomal proteins, have not been extensively detailed in publicly available scientific literature.

The general mechanism for many antibiotics that target the 50S ribosomal subunit involves binding to key functional centers, such as the peptidyl transferase center (PTC) or the nascent peptide exit tunnel (NPET). These interactions can physically block the binding of aminoacyl-tRNAs, inhibit peptide bond formation, or obstruct the passage of the growing polypeptide chain. For instance, other antibiotics that bind to the 50S subunit have been shown to interact with specific nucleotides of the 23S rRNA, which is a catalytic RNA component (ribozyme) of the ribosome. However, specific studies identifying the exact binding pocket or the interacting amino acid or nucleotide residues for this compound within the ribosome are not currently available.

Beyond the ribosome, research has explored other potential protein targets for this compound. One study identified Saccharomyces cerevisiae α-glucosidase (αGHY) as a target. This interaction is further explored in the context of computational studies in the following section.

Insights from Molecular Docking and Computational Studies

To elucidate the potential binding modes and interactions of this compound at a molecular level, computational methods such as molecular docking have been employed. These studies provide valuable theoretical insights into how the compound may interact with protein targets.

A significant computational investigation focused on the interaction between this compound and Saccharomyces cerevisiae α-glucosidase (αGHY). In this study, molecular docking simulations predicted that this compound binds to αGHY at a site distinct from the enzyme's catalytic domain. This suggests a potential allosteric mechanism of inhibition. Allosteric inhibition occurs when an inhibitor binds to a secondary site on an enzyme (the allosteric site), inducing a conformational change that alters the shape of the active site and, consequently, reduces the enzyme's activity.

The docking model indicated that this compound, along with the related compound Aranciamycin J, could bind to this allosteric site on α-glucosidase. This type of non-competitive inhibition is a significant finding, as it suggests a mechanism of action that is not dependent on competing with the substrate for the active site. While this study provides specific computational evidence for the interaction of this compound with a non-ribosomal protein target, further experimental validation would be necessary to confirm the physiological relevance of this allosteric inhibition.

Currently, there is a lack of published molecular docking or extensive computational studies detailing the specific interactions of this compound within the binding pocket of the 50S ribosomal subunit. Such studies would be invaluable in pinpointing the key residues of the 23S rRNA or ribosomal proteins that are crucial for its antibiotic activity.

Biological Activities and Preclinical Investigations

Antibacterial Activities in Microbiological Models

As an antibiotic, Aranciamycin (B1207162) A's efficacy has been evaluated against several bacterial strains, revealing a specific spectrum of activity. Its mechanism of action is characteristic of the anthracycline class of antibiotics. biosynth.com

Aranciamycin A has demonstrated selective activity against certain Gram-positive bacteria while showing limited effect on Gram-negative bacteria and fungi. medkoo.comnih.govbiomol.com It is notably active against Bacillus subtilis and Mycobacterium bovis. medkoo.commedchemexpress.cominvivochem.com A study involving this compound and related compounds (Aranciamycins I and J) confirmed moderate to selective cytotoxicity against Gram-positive bacteria, with IC50 values greater than 1.1 μM. nih.govacs.orgacs.org

The compound showed significant potency against Mycobacterium bovis bacille Calmette-Guérin (BCG), a surrogate for Mycobacterium tuberculosis, with IC50 values reported between 0.7 and 1.7 μM for the aranciamycin family, including this compound. nih.govacs.orgresearchgate.net In contrast, its activity against other common pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as the fungus Candida albicans, was found to be minimal, with MIC values exceeding 30 μM. medkoo.combiomol.com

Table 1: Antibacterial Spectrum of this compound

Bacterial Strain Type Activity MIC/IC50 Value
Bacillus subtilis Gram-positive Active 7.5 µM (MIC) medkoo.combiomol.commedchemexpress.com
Mycobacterium bovis BCG Acid-fast Active 30 µM (MIC) medkoo.commedchemexpress.cominvivochem.com
Mycobacterium bovis BCG Acid-fast Cytotoxic 0.7-1.7 µM (IC50) nih.govresearchgate.net
Staphylococcus aureus Gram-positive Not Active >30 µM (MIC) medkoo.combiomol.com
Escherichia coli Gram-negative Not Active >30 µM (MIC) medkoo.combiomol.com
Pseudomonas aeruginosa Gram-negative Not Active >30 µM (MIC) medkoo.combiomol.com
Candida albicans Fungus Not Active >30 µM (MIC) medkoo.combiomol.com

The primary mechanism by which this compound inhibits bacterial growth is through its interaction with bacterial DNA. biosynth.com As an anthracycline antibiotic, its mode of action involves intercalating into the DNA double helix. biosynth.com This physical insertion between the base pairs of the DNA disrupts vital cellular processes, including DNA replication and transcription. biosynth.com By interfering with these fundamental functions, this compound effectively halts bacterial proliferation, leading to cell death. biosynth.com

While the development of novel antibiotics is crucial in the fight against antimicrobial resistance, specific research into this compound's ability to overcome established resistance mechanisms is limited in the available literature. However, its potential for use in combating resistant bacterial strains has been noted as a valuable area for future investigation. biosynth.com The unique structural and mechanistic properties of anthracyclines may offer insights that could inform the development of new therapeutic agents designed to circumvent resistance. biosynth.com

Antiproliferative and Antitumorigenic Activities in Cellular and in vivo Models

In addition to its antibacterial effects, this compound and its derivatives have been investigated for their antiproliferative and antitumorigenic properties. These studies have demonstrated its potential as an anticancer agent, stemming from its ability to inhibit DNA synthesis in tumor cells. nih.gov

Early research identified Aranciamycin and its derivatives as inhibitors of DNA synthesis in Yoshida sarcoma tumor cells. nih.govnih.gov More recent studies on the aranciamycin family, including this compound, have shown moderate and selective cytotoxicity against a panel of human cancer cell lines, with reported IC50 values greater than 7.5 μM. nih.govacs.orgacs.org

Specifically, the related compound Aranciamycin has shown activity against human cervical carcinoma (HeLa) cells and human acute myelogenous leukemia (LH-60) cells, with IC50 values of 2.7 μM and 4.1 μM, respectively. mdpi.com These findings highlight the potential of the aranciamycin scaffold in cancer therapy.

Table 2: In Vitro Antiproliferative Activity of Aranciamycins

Cell Line Cancer Type Compound IC50 Value
Yoshida Sarcoma Sarcoma Aranciamycin & derivatives DNA Synthesis Inhibition nih.govnih.gov
Human Cancer Cell Lines (Panel) Various This compound & related >7.5 μM nih.govacs.org
HeLa Human Cervical Carcinoma Aranciamycin 2.7 μM mdpi.com
LH-60 Human Acute Myelogenous Leukemia Aranciamycin 4.1 μM mdpi.com

Preclinical studies using animal models have been conducted to evaluate the antitumor effects of aranciamycins. Research from 1992 involved testing Aranciamycin and its derivatives on Yoshida sarcoma tumor cells, a model which utilizes rats. nih.govnih.gov These experiments confirmed that the compounds inhibit DNA synthesis within these tumor cells. nih.gov However, detailed results from these in vivo tumorigenesis studies, such as tumor growth inhibition rates or survival analysis, are not extensively detailed in the reviewed literature.

Structure-Activity Relationship Studies for Enhanced Antiproliferative Efficacy

This compound and a series of its derivatives have been evaluated for their antiproliferative effects by measuring the inhibition of DNA synthesis in Yoshida sarcoma cells. acs.org These studies aimed to understand how specific structural modifications to the this compound molecule influence its cytotoxic activity, providing a roadmap for the design of more potent anticancer agents.

A key study involved the synthesis and evaluation of thirteen derivatives of this compound. The parent compound, this compound (1), and its derivatives (2-13) were all found to inhibit DNA synthesis in this tumor cell line. acs.org The research highlighted that modifications at different locations on the molecule had distinct impacts on its antiproliferative efficacy.

Key findings from these structure-activity relationship studies include:

Modifications at the C-9 Position: Esterification of the tertiary alcohol at the C-9 position of the aglycone was found to increase the potency of the compound. This suggests that the C-9 position is a critical site for modification to enhance antiproliferative activity. acs.org

Modifications of the Sugar Moiety: Alterations to the sugar ring of this compound generally led to a decrease in activity. This indicates the importance of the intact sugar moiety for the compound's ability to inhibit DNA synthesis. acs.org

Modifications of the Aglycone Rings: Changes in rings B and D of the aglycone also resulted in a loss of activity, underscoring the structural integrity required for its biological function. acs.org

The table below summarizes the structural changes in the synthesized this compound derivatives and the observed impact on their ability to inhibit DNA synthesis in Yoshida sarcoma cells.

CompoundStructural ModificationReported Antiproliferative Activity (Inhibition of DNA Synthesis)
This compound (1) Parent CompoundActive
Derivative 2 Modified Sugar RingLoss of activity reported
Derivative 3 Modified Sugar RingLoss of activity reported
Derivative 4 Modified Sugar RingLoss of activity reported
Derivative 5 Modified Aglycone (Ring B/D)Loss of activity reported
Derivative 6 Modified Aglycone (Ring B/D)Loss of activity reported
Derivative 7 Modified Aglycone (Ring B/D)Loss of activity reported
Derivative 8 Modified Aglycone (Ring B/D)Loss of activity reported
Derivative 9 Modified Aglycone (Ring B/D)Loss of activity reported
Derivative 10 Esterification at C-9Increased potency reported
Derivative 11 Esterification at C-9Increased potency reported
Derivative 12 Esterification at C-9Increased potency reported
Derivative 13 Esterification at C-9Increased potency reported

This table is based on the qualitative findings reported in the referenced literature. acs.org Specific quantitative data (e.g., IC50 values) for each derivative's antiproliferative activity were not available in the reviewed sources.

These findings provide valuable insights into the pharmacophore of this compound and suggest that future drug development efforts could focus on modifications at the C-9 position to develop analogues with superior antiproliferative efficacy.

Other Documented Biological Activities (e.g., Collagenase Inhibition)

Beyond its antiproliferative effects, this compound has been identified as a potent inhibitor of the enzyme collagenase. acs.org Collagenases are a class of enzymes that break down collagen, and their inhibition is a target for various therapeutic applications.

This compound was found to inhibit Clostridium histolyticum collagenase with a half-maximal inhibitory concentration (IC50) of 3.7 x 10⁻⁷ M. acs.orgnih.gov Notably, at concentrations up to 10⁻⁵ M, it did not show inhibitory activity against elastase or trypsin, indicating a degree of selectivity for collagenase. acs.org

The structure-activity relationship for collagenase inhibition was also explored using the same set of derivatives. The findings from this investigation revealed that:

Esterification at the C-9 position , which enhanced antiproliferative activity, also led to increased potency in collagenase inhibition. acs.org

Modifications in the sugar ring or in rings B and D of the aglycone resulted in a loss of collagenase inhibitory activity. acs.org

This parallel in the structure-activity relationships for both antiproliferative and collagenase inhibitory activities suggests a potential commonality in the structural requirements for these two distinct biological effects.

Compound/Derivative ClassEffect on Collagenase Inhibition
This compound (1) IC50 = 3.7 x 10⁻⁷ M
Derivatives with modified sugar ring Loss of activity
Derivatives with modified aglycone (Rings B & D) Loss of activity
Derivatives with esterification at C-9 Increased potency

Advanced Research Methodologies and Future Directions in Aranciamycin a Studies

Omics Technologies in Aranciamycin (B1207162) Research

The "omics" revolution has provided a powerful toolkit for natural product research, enabling a holistic view of the biological processes underlying the production and activity of compounds like Aranciamycin A. nih.gov These technologies facilitate a move from classical bioassay-guided fractionation to a more targeted, genetics- and metabolomics-driven discovery pipeline. rsc.org

The genetic blueprint for this compound biosynthesis is encoded within a dedicated Biosynthetic Gene Cluster (BGC) in the producing organism, typically a Streptomyces species. researchgate.net Modern research leverages genomics to rapidly identify and characterize these clusters, paving the way for targeted optimization strategies.

Genomic Approaches: The primary step involves whole-genome sequencing of the producing strain. Bioinformatic tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are then employed to mine the genome for BGCs. nih.govnih.gov For this compound, an anthracycline, the search is focused on identifying a Type II Polyketide Synthase (PKS) gene cluster, which is responsible for assembling the characteristic polycyclic aromatic core of the molecule. koreascience.kr Analysis of the BGC reveals not only the core biosynthetic genes but also genes encoding tailoring enzymes (e.g., glycosyltransferases, methyltransferases, and oxidoreductases) that decorate the core scaffold, as well as regulatory and resistance genes. mdpi.com This genetic information is crucial for understanding how this compound is naturally synthesized and for designing strategies to engineer the pathway.

Proteomic Applications: Proteomics, the large-scale study of proteins, offers a functional readout of the genetic information. nih.gov In the context of this compound research, quantitative proteomics can be used to compare protein expression levels between high-producing and low-producing or mutated strains. frontiersin.org This can reveal which enzymes in the biosynthetic pathway are bottlenecks or which regulatory proteins are key to activating the cluster. For instance, studies on Streptomyces have shown that specific mutations, such as those in the ribosomal protein S12 gene (rpsL), can enhance antibiotic production. researchgate.net Proteomic analysis of such mutants can elucidate the global cellular changes that lead to this overproduction, providing insights into the interplay between primary and secondary metabolism. frontiersin.orgfrontiersin.org

A typical workflow for genomic and proteomic analysis in this compound research is summarized below.

StepMethodologyObjectiveKey Findings/Outputs
1. Genome Mining Whole-Genome Sequencing (e.g., PacBio, Illumina), antiSMASH analysisIdentify the this compound Biosynthetic Gene Cluster (BGC).Location and sequence of the BGC, annotation of PKS genes, tailoring enzymes, and regulatory genes. nih.gov
2. Strain Engineering CRISPR/Cas9 gene editing, introduction of mutations (e.g., in rpsL)Create mutant strains to study gene function and enhance production.Overproducing mutants, knockout mutants for functional analysis of specific genes. researchgate.netkoreascience.kr
3. Proteomic Analysis 2D-PAGE, LC-MS/MS-based quantitative proteomics (e.g., TMT, iTRAQ)Compare protein expression between wild-type and engineered strains.Identification of rate-limiting enzymes, upregulated pathway proteins, and key regulatory elements. nih.govnih.gov
4. Pathway Refinement Heterologous expression, targeted gene overexpressionConfirm gene functions and optimize the biosynthetic pathway for improved titers.Validated biosynthetic pathway, optimized production host.

Metabolomics provides a chemical snapshot of the cell's metabolic activity, enabling the comprehensive analysis of all small molecules, including antibiotics and their precursors. nih.gov This is particularly valuable for identifying new this compound analogues and pathway intermediates that may be produced in quantities too low for detection by traditional methods. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone of metabolomic analysis in this field. biorxiv.org By comparing the metabolic profiles of wild-type strains with those of genetically modified strains (e.g., where a tailoring enzyme has been knocked out), researchers can pinpoint the specific products of those enzymes. Furthermore, advanced data analysis techniques like molecular networking are used to visualize the chemical space of a microbial extract. nih.gov In a molecular network, related molecules cluster together, allowing for the rapid dereplication of known compounds and the putative identification of novel analogues based on their spectral similarity to known structures like this compound. researchgate.net This approach, often part of a "One Strain Many Compounds" (OSMAC) strategy, systematically alters culture conditions to coax the organism into producing a wider array of metabolites. researchgate.net

This strategy can reveal previously hidden diversity within the Aranciamycin family, potentially leading to the discovery of compounds with improved activity or novel pharmacological properties.

Advanced Synthetic Approaches to this compound and its Analogues

Chemical synthesis provides unparalleled control over molecular structure, offering a powerful alternative to biological production for creating novel analogues that are inaccessible through biosynthetic engineering.

Chemoenzymatic synthesis combines the efficiency and scalability of traditional organic chemistry with the remarkable selectivity of enzymatic catalysis. nih.gov This hybrid approach is ideally suited for complex molecules like this compound. A plausible chemoenzymatic strategy would involve the chemical synthesis of the aglycone core, Aranciamycinone, which is the most challenging part of the molecule to construct. chemrxiv.org This synthetic core could then serve as a substrate for a panel of glycosyltransferase enzymes. These enzymes, identified from various microbial sources or through genome mining, could be used to attach different sugar moieties to the Aranciamycinone scaffold in a highly specific manner, a process that is often difficult to control using purely chemical methods. researchgate.net This approach allows for the rapid generation of a library of novel this compound glycoside analogues for structure-activity relationship (SAR) studies. nih.gov

The total synthesis of complex natural products represents a significant achievement in organic chemistry and provides the ultimate tool for structural verification and analogue generation. youtube.com While a total synthesis of this compound itself has not been extensively reported, strategies developed for other complex polycyclic antibiotics like Vancomycin and Fasamycin A provide a roadmap. nih.govnih.gov

Key challenges in synthesizing the anthracycline scaffold of this compound include the stereocontrolled construction of multiple chiral centers and the formation of the strained polycyclic ring system. princeton.edu Advanced synthetic strategies would likely involve:

Convergent Synthesis: Building complex fragments of the molecule separately before joining them at a late stage. nih.gov

Macrocyclization Reactions: Developing efficient methods to close the large rings characteristic of the anthracycline core. nih.gov

Atroposelective Synthesis: Controlling the spatial arrangement around sterically hindered bonds, a common feature in complex natural products. nih.gov

These synthetic routes, while often lengthy, enable the creation of analogues with deep-seated structural modifications—changes to the core scaffold itself—that are impossible to achieve through biosynthetic or chemoenzymatic means. nih.gov

Synthetic StrategyDescriptionRelevance to this compound
Total Synthesis Complete chemical construction of the molecule from simple starting materials.Enables creation of analogues with modified core scaffolds and provides access to unnatural stereoisomers. nih.gov
Chemoenzymatic Synthesis A hybrid approach using chemical synthesis for the core structure (aglycone) and enzymes for specific modifications (e.g., glycosylation).Allows for rapid and selective diversification of the sugar moieties attached to a chemically synthesized Aranciamycinone core. researchgate.net
Convergent Synthesis Key fragments of the molecule are synthesized independently and then coupled together.Increases overall efficiency and allows for modular assembly of different analogues by swapping out fragments. nih.gov

Innovative Bioassay Development for Mechanistic Insights

Understanding how this compound exerts its biological effects is crucial for its development as a therapeutic agent. While standard minimum inhibitory concentration (MIC) assays are useful for gauging antibacterial potency, they provide little information about the mechanism of action (MoA). nih.gov Innovative bioassays are being developed to fill this gap.

One approach involves proteomics-based profiling. By exposing bacteria to sub-lethal concentrations of this compound and analyzing the resulting changes in the bacterial proteome, researchers can infer the drug's target. frontiersin.orgnih.gov For example, the upregulation of DNA repair proteins might suggest that this compound causes DNA damage, a known MoA for some anthracyclines.

Another cutting-edge technique is imaging metabolomics. Methods like Air-Flow-Assisted Desorption Electrospray Ionization Mass Spectrometry Imaging (AFADESI-MSI) can visualize the distribution of this compound and its effect on endogenous metabolites directly within tissues or cell cultures. nih.gov This can provide spatiotemporal information on the drug's MoA, revealing how it alters specific metabolic pathways in real-time.

Furthermore, developing more sensitive enzymatic assays based on known activities, such as the reported inhibition of Clostridium histolyticum collagenase, can provide a platform for high-throughput screening of synthetic analogues to identify compounds with enhanced target specificity. nih.gov These advanced bioassays are essential for moving beyond simple activity measurements to a detailed, systems-level understanding of this compound's function. nih.gov

Prospects for Rational Design of this compound Derivatives with Tailored Bioactivities

The rational design of this compound derivatives presents a promising frontier for developing novel therapeutic agents with enhanced potency and selectivity. This approach moves beyond traditional screening to a more targeted strategy, leveraging an understanding of the molecule's structure-activity relationships (SAR) and biosynthetic pathways. The goal is to engineer new analogs with tailored bioactivities, such as improved antitumor efficacy or expanded antimicrobial spectra.

A key strategy in this endeavor is combinatorial biosynthesis. By expressing the aranciamycin biosynthetic gene cluster in a heterologous host like Streptomyces diastatochromogenes Tü6028, researchers have successfully generated novel derivatives. nih.gov This technique allows for the manipulation of genes responsible for specific chemical modifications on the aranciamycin scaffold. For instance, the production of aranciamycins E, F, G, and H, which feature different decorations on the tetracyclic backbone, was achieved through this method. nih.gov

Detailed analysis of these engineered analogs has provided crucial insights into the SAR of the aranciamycin class. A significant finding is the impact of hydroxylation at the C1 position. Aranciamycins E and G, both hydroxylated at C1, demonstrated the most potent activity against the human tumor cell lines MCF-7 (breast cancer) and MATU (mammary carcinoma). nih.gov This suggests that the C1 hydroxyl group is a critical determinant for the antitumor activity of aranciamycins. nih.gov Conversely, aranciamycins I and J showed moderate cytotoxicity against human colorectal (SW620) and hepatocellular (HepG2) cell lines. acs.org

Future rational design efforts can build on these findings. The targeted introduction of hydroxyl groups or other functional moieties at specific sites on the aranciamycin core could be explored to optimize biological activity. Drawing parallels from the development of other antibiotics, where modifications are made to overcome resistance or improve potency, similar strategies can be applied to aranciamycin. nih.govplos.org This could involve computational modeling to predict how structural changes might enhance interactions with biological targets. By combining genetic engineering of the biosynthetic pathway with synthetic chemistry, a new generation of aranciamycin derivatives with precisely tailored bioactivities could be developed for potential clinical applications. nih.govuws.ac.uk

Expanding the Scope of Producer Organism Screening and Isolation

The discovery of novel and more potent this compound analogs is intrinsically linked to the exploration of diverse microbial habitats. Historically, soil-dwelling actinomycetes have been a rich source of antibiotics. nih.govnih.gov However, the repeated isolation of known compounds has necessitated a shift towards screening microorganisms from underexplored and unique ecological niches. nih.gov

Marine environments, in particular, have emerged as a promising frontier for discovering new bioactive secondary metabolites. The isolation of this compound, along with the novel aranciamycins I and J, from an Australian marine-derived Streptomyces sp. (strain CMB-M0150) underscores the potential of marine actinomycetes as producers of this class of compounds. acs.org This highlights the importance of bioprospecting in diverse geographical locations and environments to uncover novel strains and, consequently, novel chemical entities.

The methodologies for screening and isolating these producer organisms involve several key steps. The process typically begins with the collection of environmental samples, such as soil or marine sediments. nih.govnih.gov These samples undergo serial dilution before being plated on selective agar (B569324) media, often supplemented with antibiotics like amoxicillin (B794) and cycloheximide (B1669411) to inhibit the growth of bacteria and fungi, respectively. nih.gov Colonies exhibiting the characteristic morphology of actinomycetes are then isolated and purified. nih.gov

Primary and secondary screening assays are subsequently employed to identify strains with desired biological activities. A common method is the cross-streak method, where the isolated actinomycete is grown on a plate, and then test organisms (e.g., pathogenic bacteria or fungi) are streaked perpendicularly to it. nih.govnih.gov The extent of growth inhibition of the test organism indicates the antibiotic-producing potential of the isolate. nih.gov Isolates that show promising activity are then cultivated in liquid fermentation, from which the bioactive compounds are extracted and purified for structural elucidation and further testing. nih.gov

To enhance the discovery of new aranciamycins, future screening programs should continue to focus on these underexplored environments. Improved isolation techniques that target rare or less-studied actinomycetes are crucial to avoid the rediscovery of common strains. nih.gov By expanding the geographical and ecological scope of screening efforts, there is a high probability of discovering new Streptomyces strains that produce unique this compound derivatives with potentially superior therapeutic properties.

Q & A

Q. What are the core biosynthetic genes and regulatory mechanisms underlying Aranciamycin A production?

The aranciamycin biosynthetic gene cluster (BGC) includes genes encoding a minimal polyketide synthase (PKS), aromatases, and glycosyltransferases. Transcriptional analysis in Streptomyces albus mutants (e.g., R94G) revealed that key genes in the BGC exhibit 2- to 3-fold upregulation during the third day of growth, correlating with increased antibiotic yield. Regulatory elements such as rpsL and rsmG mutations significantly influence transcription levels, with R94G mutants showing enhanced BGC activity .

Q. What heterologous expression systems are effective for this compound production, and how are they optimized?

Streptomyces albus strains (e.g., SAM2/OK3-ara) engineered with cosmids like pOJ436ara are commonly used. Optimization involves introducing mutations (e.g., rpsL K88E, R94G) and monitoring transcriptional dynamics via RT-qPCR. For example, S. albus R94G/ara achieved a 4-fold production increase in SG1 medium, validated through disc diffusion assays and productivity indices .

Advanced Research Questions

Q. How do rpsL and rsmG mutations alter transcriptional dynamics of the Aranciamycin BGC, and how can these insights improve yield?

Mutations like R94G enhance transcription of most BGC genes by 2- to 3-fold on the third growth day, while KE-GI mutations upregulate only four genes. Transcriptional profiling (Figure 2) shows that R94G mutants exhibit sustained BGC activation, directly correlating with higher aranciamycin titers. Combining ΔrsmG deletion with rpsL mutations further amplifies PKS-driven metabolite production, though effects vary across antibiotics (e.g., tunicamycin vs. griseorhodin) .

Q. How can researchers resolve contradictions in mutation effects, such as rpsL variants reducing or enhancing antibiotic production?

Contradictory outcomes (e.g., R86P mutants showing low transcription but moderate yield increases) require multi-omics validation. For example, while S. albus R86P/ara had 3-4× lower BGC transcription than wild-type strains, compensatory translational mechanisms or post-transcriptional regulation may explain residual production. Systematic comparison of mutation impacts across diverse BGCs (Table 3.1) and dose-response assays can clarify context-dependent effects .

Q. What combinatorial biosynthesis strategies generate aranciamycin analogs with enhanced bioactivity?

Modular glycosyltransferases in the BGC enable sugar moiety diversification. Luzhetskyy et al. (2008) generated analogs via heterologous expression of modified GT genes, improving antitumor activity. Methodologies include:

  • Cloning flexible glycosyltransferases (e.g., from Streptomyces spp.) into expression vectors.
  • Screening analog libraries using cytotoxicity assays (e.g., IC50 against HeLa cells).
  • Validating structural changes via LC-MS and NMR .

Methodological Guidelines

  • Transcriptional Profiling : Use RT-qPCR to track BGC gene expression across growth phases (Days 2–3) in mutant strains. Normalize data to housekeeping genes and correlate with HPLC-measured metabolite levels .
  • Mutation Screening : Employ CRISPR-Cas9 or homologous recombination to introduce rpsL/rsmG mutations. Prioritize R94G and KE-GI variants for maximal BGC activation .
  • Data Contradiction Analysis : Cross-reference transcriptional data with proteomic assays (e.g., Western blotting for PKS enzymes) to identify post-transcriptional regulatory nodes .

Note : Avoid reliance on commercial databases (e.g., BenchChem). Instead, reference peer-reviewed studies on biosynthesis and genetic engineering .

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